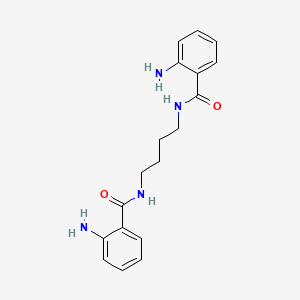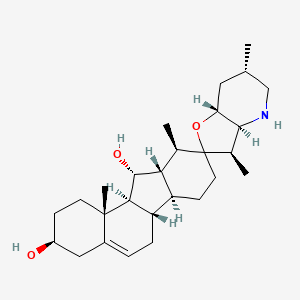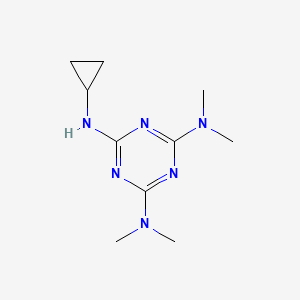![molecular formula C9H17N B14464729 2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane CAS No. 66178-42-5](/img/structure/B14464729.png)
2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)-2-azabicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane typically involves the use of asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio. Further modifications, such as ring-opening reactions, can deliver products possessing natural product-like scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of asymmetric synthesis and controlled bridge-opening reactions are likely to be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product-like scaffolds.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: The compound’s potential biological activity makes it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
7-Oxabicyclo[2.2.1]heptane: A compound with an oxygen atom in the bicyclic framework.
2,5-Diazabicyclo[2.2.1]heptane: A compound with two nitrogen atoms in the bicyclic framework.
Uniqueness
2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
66178-42-5 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-propan-2-yl-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H17N/c1-7(2)10-6-8-3-4-9(10)5-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
XEKSJQYTFYMMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)

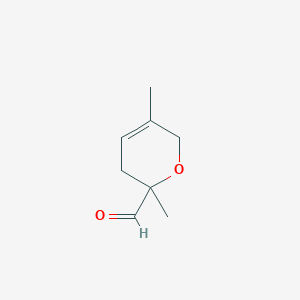
![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
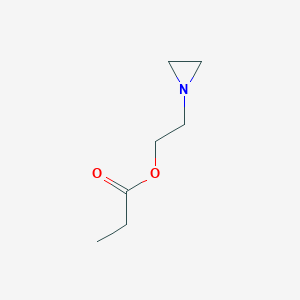
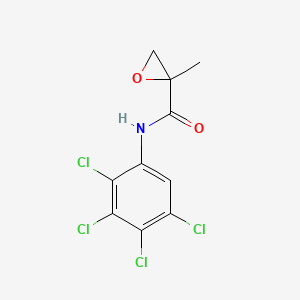
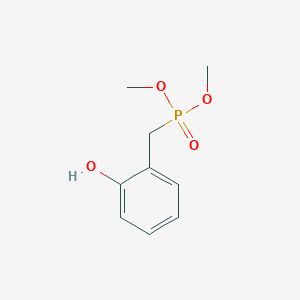
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)

![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)

